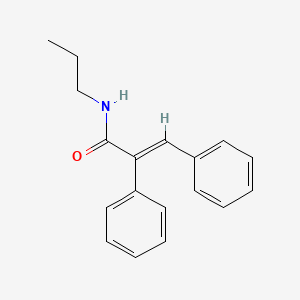

(2E)-2,3-diphenyl-N-propylprop-2-enamide

Description

Contextualization of α,β-Unsaturated Amides within Modern Organic Synthesis

In the landscape of modern organic synthesis, α,β-unsaturated amides are recognized as pivotal building blocks. Their importance stems from their ability to participate in a variety of reactions, including Michael additions, cycloadditions, and conjugate additions. nih.gov These reactions allow for the construction of complex molecular architectures from simpler precursors. The amide functionality itself is a cornerstone of many biologically significant molecules, including peptides and pharmaceuticals, and its presence in conjugation with an alkene provides a reactive handle for further functionalization. The development of stereoselective methods for the synthesis of α,β-unsaturated amides has further expanded their utility, enabling the preparation of chiral molecules with high precision. rsc.org

The synthesis of α,β-unsaturated amides can be achieved through various methods, such as the Horner-Wadsworth-Emmons reaction, Wittig reactions, and transition metal-catalyzed carbonylation reactions. rsc.orgorganic-chemistry.org Recent advancements have also focused on more sustainable and atom-economical approaches, including direct dehydrogenation of saturated amides. researchgate.netrsc.org These synthetic strategies underscore the continuous effort to access these valuable compounds efficiently and selectively.

Structural Characteristics of (2E)-2,3-diphenyl-N-propylprop-2-enamide

The molecule possesses two phenyl groups, one attached to the α-carbon and the other to the β-carbon of the propenamide backbone. These bulky phenyl groups are expected to have a significant influence on the molecule's conformation and reactivity. The N-propyl group is attached to the amide nitrogen.

Table 1: Predicted Structural and Chemical Properties of (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Property | Predicted Value |

| Molecular Formula | C18H19NO |

| Molecular Weight | 265.35 g/mol |

| Stereochemistry | (E)-isomer |

| Key Functional Groups | Amide, Alkene, Phenyl |

| Hybridization of C=C | sp2 |

| Hybridization of C=O | sp2 |

Note: These values are calculated based on the chemical structure, as specific experimental data is not available.

Historical Development and Evolution of Research on Related Diphenyl-Substituted Propenamide Systems

Research on propenamide systems, particularly those with phenyl substitutions, has a rich history intertwined with the development of fundamental organic reactions. The study of cinnamic acid derivatives, which share the 3-phenylpropenoyl core, dates back to the 19th century. The exploration of their amide derivatives followed, driven by the quest for new synthetic methodologies and the investigation of their chemical properties.

Early research focused on the synthesis and basic reactivity of these compounds. The advent of spectroscopic techniques in the 20th century, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, allowed for more detailed structural elucidation and a deeper understanding of their electronic nature. More recently, research has shifted towards the development of catalytic and stereoselective methods for their synthesis and their application as precursors in the synthesis of complex target molecules, including natural products and pharmaceuticals. The development of palladium-catalyzed cross-coupling and carbonylation reactions, for instance, has provided powerful tools for the construction of highly substituted α,β-unsaturated amides. rsc.org

Overview of Research Methodologies Applicable to α,β-Unsaturated Amides

The study of α,β-unsaturated amides like (2E)-2,3-diphenyl-N-propylprop-2-enamide employs a range of modern research methodologies to characterize their structure, reactivity, and properties.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity and stereochemistry of the molecule. The coupling constants between the vinylic protons can confirm the (E) or (Z) configuration of the double bond.

Infrared (IR) Spectroscopy: Provides information about the functional groups present, with characteristic absorption bands for the N-H bond, the C=O of the amide, and the C=C of the alkene.

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Employed for the separation and purification of the compound, as well as for monitoring reaction progress.

Thin-Layer Chromatography (TLC): A quick and convenient method for reaction monitoring and assessing purity.

X-ray Crystallography: In cases where a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict molecular properties, reaction mechanisms, and spectroscopic data, offering valuable insights that complement experimental findings.

Properties

Molecular Formula |

C18H19NO |

|---|---|

Molecular Weight |

265.3 g/mol |

IUPAC Name |

(E)-2,3-diphenyl-N-propylprop-2-enamide |

InChI |

InChI=1S/C18H19NO/c1-2-13-19-18(20)17(16-11-7-4-8-12-16)14-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3,(H,19,20)/b17-14+ |

InChI Key |

QZOGZNHYCSAATN-SAPNQHFASA-N |

Isomeric SMILES |

CCCNC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 |

Canonical SMILES |

CCCNC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies for 2e 2,3 Diphenyl N Propylprop 2 Enamide

Retrosynthetic Analysis of the (2E)-2,3-diphenyl-N-propylprop-2-enamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. amazonaws.comias.ac.in For (2E)-2,3-diphenyl-N-propylprop-2-enamide, two primary disconnections are considered logical and effective.

The most straightforward disconnection is that of the amide bond (a C-N bond cleavage). This approach simplifies the target molecule into (2E)-2,3-diphenylpropenoic acid and n-propylamine. This is a common and reliable transformation, as the forward reaction, amidation, can be achieved through various well-established coupling methods.

A second key disconnection involves cleaving the carbon-carbon double bond of the α,β-unsaturated system. This leads to two potential precursor fragments: benzaldehyde (B42025) and a derivative of phenylacetic acid. This pathway suggests that an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, could be employed to form the crucial (E)-alkene bond stereoselectively.

Finally, a cross-coupling strategy can be envisioned. By disconnecting the C2-phenyl bond, the precursors become an N-propyl-2-bromoacrylamide derivative and benzene (B151609) or a phenyl-organometallic reagent. Alternatively, disconnecting the C3-phenyl bond suggests precursors like (E)-N-propyl-3-bromo-2-phenylpropenamide and a phenyl source. The Heck reaction is a powerful tool for such transformations.

Approaches to the Stereoselective Formation of the (2E)-α,β-Unsaturated Amide Bond

Achieving the correct (E)-stereochemistry of the double bond is critical. The following sections detail specific reactions that provide stereocontrol over the alkene formation.

Olefination reactions are a cornerstone of alkene synthesis, involving the reaction of a carbonyl compound with a phosphorus-stabilized carbanion. mnstate.edu

The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes or ketones into alkenes. wikipedia.orglibretexts.orgumass.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Stabilized Ylides : For the synthesis of (2E)-2,3-diphenyl-N-propylprop-2-enamide, a stabilized ylide is required to favor the (E)-alkene. The synthetic route would involve the reaction of benzaldehyde with a stabilized phosphonium ylide derived from an N-propyl-2-phenylacetamide precursor. The phenyl group and the adjacent amide carbonyl group on the ylide stabilize the carbanion through resonance, leading to thermodynamic control of the reaction and preferential formation of the (E)-isomer. organic-chemistry.org

Reaction Conditions : The reaction is typically performed under lithium-salt-free conditions to maximize (E)-selectivity. Bases such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) in solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used. organic-chemistry.org

| Ylide Type | Carbonyl Partner | Base | Solvent | Typical Selectivity |

|---|---|---|---|---|

| Stabilized (e.g., Ph3P=C(Ph)C(=O)NHPr) | Benzaldehyde | NaH, NaOMe | THF, DMF | Predominantly (E) |

| Semi-stabilized (e.g., Ph3P=CHPh) | Aldehyde | n-BuLi, NaHMDS | THF | Mixture of (E)/(Z) |

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene when used with stabilized phosphonates. organic-chemistry.orgnih.gov

Reagents and Mechanism : The synthesis would involve reacting benzaldehyde with the carbanion generated from diethyl (2-(propylamino)-2-oxo-1-phenylethyl)phosphonate. The phosphonate reagent can be prepared from the corresponding α-bromo phenylacetate (B1230308) derivative. The reaction mechanism favors the formation of an anti-periplanar transition state, which leads to the thermodynamically more stable (E)-alkene after elimination of the dialkylphosphate byproduct. organic-chemistry.org

Advantages : The dialkylphosphate salt byproduct of the HWE reaction is water-soluble, making it easily separable from the desired alkene product during aqueous workup, which simplifies purification. organic-chemistry.org Various bases can be employed, including sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium chloride/triethylamine (B128534) (LiCl/TEA), often yielding high (E)-selectivity. nih.gov

| Phosphonate Reagent | Carbonyl Partner | Base/Conditions | Solvent | Expected Outcome |

|---|---|---|---|---|

| (EtO)2P(O)CH(Ph)C(=O)NHPr | Benzaldehyde | NaH | THF | High Yield, >95% (E)-selectivity |

| (EtO)2P(O)CH(Ph)C(=O)NHPr | Benzaldehyde | LiCl, DBU | Acetonitrile | High Yield, >90% (E)-selectivity |

| Still-Gennari Reagent (e.g., (CF3CH2O)2P(O)CH2R) | Aldehyde | KHMDS, 18-crown-6 | THF | Predominantly (Z)-alkene nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon bonds.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium complex. organic-chemistry.orgyoutube.com This reaction is particularly useful for forming substituted alkenes with excellent control of stereochemistry, typically favoring the trans (or E) product. organic-chemistry.org

Synthetic Approach : To synthesize (2E)-2,3-diphenyl-N-propylprop-2-enamide, one possible Heck reaction pathway would involve the coupling of iodobenzene (B50100) with N-propyl-2-phenylpropenamide. The reaction is typically carried out in the presence of a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. libretexts.org

Catalyst and Conditions : Common catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to Pd(0), often in the presence of phosphine ligands like triphenylphosphine (B44618) (PPh₃). The choice of base (e.g., triethylamine, potassium carbonate) and solvent (e.g., DMF, acetonitrile) can influence reaction efficiency. nih.gov

| Aryl Halide | Alkene Partner | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Iodobenzene | N-propyl-2-phenylpropenamide | Pd(OAc)2 (1-5 mol%) | P(o-tolyl)3 | Et3N | DMF |

| Bromobenzene | N-propyl-2-phenylpropenamide | PdCl2(PPh3)2 (1-5 mol%) | - | K2CO3 | Acetonitrile |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation in the Enamide Backbone

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds by coupling an organoboron reagent with an organic halide or pseudo-halide, catalyzed by a palladium complex. nih.gov This reaction has become one of the most widely used tools for constructing C-C bonds due to its mild conditions, the commercial availability and stability of boronic acids, and the low toxicity of its by-products. nih.gov

For the synthesis of the (2E)-2,3-diphenylprop-2-enoic acid precursor, a plausible Suzuki-Miyaura strategy would involve the coupling of a phenylboronic acid with a halogenated α-phenyl-α,β-unsaturated ester, such as methyl (2E)-3-bromo-2-phenylpropenoate. The reaction typically proceeds in the presence of a palladium catalyst and a base. The resulting ester can then be hydrolyzed to the carboxylic acid and subsequently amidated.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, N-Heterocyclic Carbenes (NHCs) |

| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) |

| Organic Halide | Aryl or vinyl bromides, iodides, chlorides, or triflates |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH |

| Solvent | Toluene, Dioxane, THF, Water/Organic mixtures |

This table presents generalized conditions for the Suzuki-Miyaura reaction based on established literature. nih.govresearchgate.net

Stille Coupling

The Stille coupling reaction is another powerful palladium-catalyzed process that forms C-C bonds by reacting an organostannane (organotin) compound with an organic halide or triflate. wikipedia.orglibretexts.org A key advantage of this method is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups, including amides and carboxylic acids. wikipedia.orgjk-sci.com However, a significant drawback is the high toxicity of tin compounds and the difficulty in removing tin-containing by-products from the reaction mixture. wikipedia.orgorganic-chemistry.org

The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org In the context of synthesizing the target molecule's backbone, a vinyl halide, such as (2E)-3-bromo-2-phenyl-N-propylprop-2-enamide, could be coupled with a phenylstannane reagent like tributyl(phenyl)stannane. Alternatively, a vinylstannane could be coupled with an aryl halide.

Table 2: Common Reagents in Stille Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₂, Pd(OAc)₂ |

| Stannane Reagent | R-Sn(Alkyl)₃ (e.g., Ph-SnBu₃, Vinyl-SnBu₃) |

| Organic Halide | Aryl or vinyl iodides, bromides, and triflates |

| Additives | CuI, LiCl (can accelerate the reaction) |

| Solvent | THF, Toluene, DMF, NMP |

This table outlines typical components used in the Stille coupling reaction. jk-sci.comharvard.edu

Sonogashira Reactions for Alkyne Precursors

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base, often under mild, room-temperature conditions. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for creating conjugated enynes and arylalkynes. libretexts.org

For the synthesis of (2E)-2,3-diphenyl-N-propylprop-2-enamide, the Sonogashira reaction would not form the final product directly but would be instrumental in preparing a key alkyne precursor, such as diphenylacetylene (B1204595). This could be achieved by coupling phenylacetylene (B144264) with an aryl halide like iodobenzene. The resulting diphenylacetylene would then require further transformations, such as a stereoselective reduction to (Z)-stilbene, followed by functionalization steps to introduce the carboxamide group at the appropriate position, ultimately leading to the target molecule after isomerization.

Table 3: General Conditions for Sonogashira Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Cocatalyst | CuI |

| Terminal Alkyne | R-C≡CH |

| Organic Halide | Aryl or vinyl iodides, bromides |

| Base/Solvent | Triethylamine (Et₃N), Diethylamine (Et₂NH), Piperidine |

This table summarizes common conditions for the copper-cocatalyzed Sonogashira reaction. wikipedia.orgorganic-chemistry.orgresearchgate.net

Amidation Methodologies for Constructing the N-Propyl Amide Linkage

Once the (2E)-2,3-diphenylpropenoic acid core is synthesized, the final step is the formation of the amide bond with propylamine (B44156).

Direct Amidation of Carboxylic Acids with Propylamine

Direct amidation involves the condensation of a carboxylic acid with an amine, eliminating a molecule of water. While conceptually simple, this reaction is often challenging because the acidic carboxylic acid and basic amine readily form a stable ammonium (B1175870) carboxylate salt, which resists further reaction. sciepub.com To overcome this, the reaction is typically conducted at high temperatures with azeotropic removal of water (e.g., using a Dean-Stark apparatus) or in the presence of a catalyst. mdpi.comrsc.org Boric acid has been shown to be an effective catalyst, proposed to work by forming a mixed anhydride (B1165640) intermediate that is more reactive towards the amine. sciepub.comsciepub.com

Table 4: Catalysts for Direct Amidation

| Catalyst Type | Examples |

|---|---|

| Boron-Based | Boric acid, Borate esters (B(OCH₂CF₃)₃) |

| Zirconium-Based | ZrCl₄, ZrCp₂Cl₂ |

| Silicon-Based | Dodecamethoxyneopentasilane |

| Other | Silica gel (under microwave irradiation) |

This table lists various catalysts reported to facilitate the direct amidation of carboxylic acids and amines. rsc.orgencyclopedia.pub

Amidation via Activated Carboxylic Acid Derivatives (e.g., Acid Chlorides, Mixed Anhydrides, Esters)

A more traditional and highly reliable method for amide bond formation involves the pre-activation of the carboxylic acid. This two-step process circumvents the formation of the unreactive salt. The carboxylic acid is first converted into a more electrophilic species, such as an acid chloride, mixed anhydride, or active ester, which then readily reacts with the amine.

Acid Chlorides : (2E)-2,3-diphenylpropenoic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and will readily form the amide upon treatment with propylamine, usually in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.

Mixed Anhydrides : Reaction of the carboxylic acid with an alkyl chloroformate (e.g., isobutyl chloroformate) in the presence of a base generates a mixed anhydride. This activated intermediate reacts smoothly with propylamine to yield the desired amide.

Active Esters : Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are used to form active ester intermediates in situ, which then acylate the amine. sciepub.com

Metal-Catalyzed C-N Bond Formation from Alcohol and Amine Precursors

While less common for the synthesis of simple alkyl amides from carboxylic acids, metal-catalyzed reactions represent an advancing frontier in C-N bond formation. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are well-established for forming C(aryl)-N bonds. beilstein-journals.org More recent developments focus on the direct coupling of alcohols and amines, which is an atom-economical process where water is the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" methodology typically involves ruthenium or iridium catalysts. In a hypothetical application to this synthesis, the precursor alcohol (2E)-2,3-diphenylprop-2-en-1-ol could potentially be coupled directly with propylamine using an appropriate transition metal catalyst, though this represents a more advanced and less conventional route compared to standard amidation techniques.

Synthesis of Key Precursor Molecules

The construction of (2E)-2,3-diphenyl-N-propylprop-2-enamide relies on the availability of three primary types of precursors: the diphenylpropenoic acid core, the amine component, and the aromatic precursors that provide the phenyl groups.

Preparation of (2E)-2,3-Diphenylprop-2-enoic Acid and its Derivatives

(2E)-2,3-diphenylprop-2-enoic acid, also known as α-phenyl-trans-cinnamic acid, is the central structural precursor. chemsynthesis.com Its synthesis is well-established and can be accomplished through several classic organic reactions.

One of the most prominent methods is the Perkin reaction , which involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid. wikipedia.org For this specific compound, the reaction between benzaldehyde and phenylacetic acid, using acetic anhydride and a weak base like triethylamine or sodium acetate, yields α-phenyl-trans-cinnamic acid. longdom.orgpharmacytimess.com This reaction is noted for producing the target unsaturated acid with high stereoselectivity. pharmacytimess.com

Another effective route is the Knoevenagel-Doebner condensation . This method involves the reaction of an aromatic aldehyde (benzaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine. researchgate.net This approach is particularly effective for generating cinnamic acid derivatives. researchgate.netatlantis-press.com

The table below summarizes common synthetic routes to cinnamic acid and its derivatives.

| Reaction Name | Reactants | Catalyst/Base | Key Features |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Alkali Salt of the Acid (e.g., Sodium Acetate) | A classic method for α,β-unsaturated aromatic acids. wikipedia.orglongdom.org |

| Knoevenagel-Doebner Condensation | Aromatic Aldehyde, Malonic Acid | Pyridine, Piperidine | Efficient for preparing cinnamic acid derivatives. researchgate.net |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Aromatic Ketone | Base (e.g., NaOH) | Primarily used for synthesizing chalcones ((2E)-1,3-diphenylprop-2-en-1-one), which are structurally related. researchgate.net |

| Heck Reaction | Aryl Halide, Alkene (e.g., Acrylate) | Palladium Catalyst, Base | A versatile C-C bond formation method. google.comwikipedia.org |

| Suzuki-Miyaura Coupling | Aryl Bromide, Alkenylboronic Acid | Palladium Catalyst, Base | Offers stereocontrolled synthesis of (E)-stilbene derivatives, a related structural motif. nih.govscielo.br |

Synthesis of N-Propyl-Containing Amine Reactants

The amine reactant required for the final amidation step is N-propylamine (also known as propan-1-amine). This is a common and commercially available reagent. However, it can be synthesized through various laboratory and industrial methods.

Common synthetic routes include:

Ammonolysis of Alkyl Halides : The reaction of a propyl halide (e.g., 1-propyl bromide) with ammonia (B1221849). To favor the primary amine, an excess of ammonia is typically used. cnchemshop.com

Reduction of Nitriles : The reduction of propionitrile (B127096) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. cnchemshop.com

Reduction of Amides : Propionamide can be reduced to N-propylamine using a strong reducing agent. cnchemshop.com

From Alcohols : 1-propanol (B7761284) can be reacted with ammonium chloride at high temperature and pressure over a Lewis acid catalyst. wikipedia.org Industrial preparations may involve passing propanol (B110389) and ammonia over a catalyst bed of Ni, Cu, and Wo on an alumina (B75360) support. google.com

Synthesis of Aromatic Precursors for Phenyl Ring Introduction

The two phenyl rings in the target molecule originate from simple aromatic precursors. The primary starting materials for forming the (2E)-2,3-diphenylprop-2-enoic acid backbone are benzaldehyde and phenylacetic acid.

Benzaldehyde can be prepared via several methods:

Oxidation of Toluene : This is a major industrial route, involving the liquid-phase chlorination and subsequent oxidation of toluene. wikipedia.org Catalytic oxidation using catalysts like vanadium pentoxide is also employed. vedantu.com

Gattermann-Koch Reaction : The formylation of benzene using carbon monoxide and hydrochloric acid in the presence of a catalyst system like aluminum chloride and cuprous chloride. scienceinfo.comquora.com

Rosenmund Reduction : The catalytic hydrogenation of benzoyl chloride using a palladium catalyst poisoned with barium sulfate. scienceinfo.com

Phenylacetic Acid is commonly synthesized by:

Hydrolysis of Benzyl (B1604629) Cyanide : This is a standard and widely used method, which can be performed under either acidic or basic conditions. orgsyn.orgprepchem.com

Carbonation of Benzylmagnesium Chloride : The Grignard reagent prepared from benzyl chloride is reacted with carbon dioxide (dry ice). mdma.ch

Willgerodt Reaction : This reaction can be used to convert acetophenone (B1666503) or styrene (B11656) into phenylacetic acid. mdma.ch

Carbonylation of Benzyl Chloride : A palladium-catalyzed carbonylation of benzyl chloride derivatives provides an effective route to phenylacetic acids. researchgate.net

Catalytic Systems and Their Role in (2E)-2,3-diphenyl-N-propylprop-2-enamide Synthesis

The final step in the synthesis of (2E)-2,3-diphenyl-N-propylprop-2-enamide is the formation of the amide bond between the carboxylic acid precursor and N-propylamine. While traditional coupling agents can be used, modern organic synthesis often employs transition metal catalysts to achieve high efficiency and selectivity, particularly in related C-C and C-N bond-forming reactions that can be adapted for this synthesis.

Palladium-Catalyzed Processes

Palladium catalysis is exceptionally versatile and can be applied to several bond-forming reactions relevant to the synthesis of the target molecule.

Heck Reaction : The Mizoroki-Heck reaction is a powerful tool for the arylation of alkenes. wikipedia.org It could be used to form the carbon skeleton of the precursor, for example, by coupling an aryl halide with an appropriate acrylate. google.comorganic-chemistry.org This method is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Suzuki-Miyaura Coupling : This cross-coupling reaction between an organoboron compound and an organohalide is highly effective for creating C-C bonds. It could be employed to synthesize the stilbene-like backbone of the precursor molecule. nih.govscielo.brnih.gov

Palladium-Catalyzed Amidation/Amination : More directly, palladium catalysts can facilitate the formation of C-N bonds. Palladium-catalyzed amidation can be used to couple amides with enol triflates or electron-deficient olefins to form enamides. organic-chemistry.orgorganic-chemistry.orgacs.org While the target molecule is an acrylamide (B121943), these related enamide synthesis methods highlight the capability of palladium to form the crucial C-N bond under specific conditions. For instance, coupling amides with acrylates has been achieved using a palladium catalyst in the presence of an acid. acs.orgresearchgate.net

The table below details representative palladium catalysts and conditions for related C-C and C-N bond formations.

| Reaction Type | Palladium Source | Ligand | Base | Key Feature |

| Enamide Synthesis | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Couples amides with enol triflates under mild conditions. organic-chemistry.org |

| Enamide Synthesis | Pd₂(dba)₃ | Biphenyl ligands | Not specified | Efficient coupling with unactivated vinyl triflates. organic-chemistry.org |

| Heck Arylation | [PdCl(allyl)]₂ | None (Ionic Liquid) | K₂CO₃ | Arylation of cyclic olefins like 2,3-dihydrofuran. nih.gov |

| Suzuki Coupling | Pd(OAc)₂ | PPh₃ | KOH | Couples (E)-bromostilbene with arylboronic acids. scielo.br |

Copper-Catalyzed Processes

Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for various transformations, including C-N bond formation.

Copper-Catalyzed Amidation : Copper catalysts are known to facilitate the synthesis of amides. For instance, copper has been used in the oxidative amidation of α,β-unsaturated ketones to produce enamides. rsc.org

Conjugate Addition : Copper(I)-catalyzed systems can be used for the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated amides. acs.org While not a direct synthesis of the amide bond itself, this demonstrates the interaction of copper catalysts with this class of compounds.

Transamidation : Copper catalysis can activate the C-N bond of existing amides to allow for transamidation reactions, showcasing its utility in modifying amide structures. acs.org

β-Boration : A copper-catalyzed β-boration of α,β-unsaturated amides has been developed, which provides a route to functionalize the carbon backbone of the molecule. organic-chemistry.org

While direct copper-catalyzed amidation of (2E)-2,3-diphenylprop-2-enoic acid with N-propylamine is less commonly documented than standard coupling methods, the versatility of copper in related transformations suggests its potential applicability.

| Reaction Type | Copper Source | Ligand | Base/Additive | Key Feature |

| Oxidative Amidation | Not specified | Not specified | NFSI (N-fluorobenzenesulfonimide) | Amidation at the α-position of α,β-unsaturated ketones. rsc.org |

| Conjugate Hydrophosphination | Not specified | Chiral ligands | Not specified | Asymmetric addition to α,β-unsaturated amides. acs.org |

| β-Boration | CuCl | CyJohnPhos | NaOt-Bu | Efficient β-boration of α,β-unsaturated amides and esters. organic-chemistry.org |

| Reductive Amidation | Copper Hydride (CuH) | Chiral bisphosphine | Hydrosilane | Enantioselective synthesis of β-chiral amides from α,β-unsaturated carboxylic acids. nih.gov |

Iron-Catalyzed Processes

Iron catalysis offers a cost-effective and environmentally benign alternative to methods employing precious metals. While direct iron-catalyzed synthesis of (2E)-2,3-diphenyl-N-propylprop-2-enamide is not extensively documented, related iron-catalyzed transformations provide a basis for potential synthetic routes. A notable example is the synthesis of N-acetyl enamides from ketoxime precursors using an iron catalyst. okayama-u.ac.jp

This approach involves the reductive acylation of ketoximes. A procedure developed by Kunishige and Sawada demonstrates the use of an iron(II) iodide (FeI₂) catalyst in conjunction with a unique reduction system comprising potassium iodide (KI) and sodium dithionite (B78146) (Na₂S₂O₄) in the presence of acetic anhydride. okayama-u.ac.jp The reaction proceeds efficiently under mild conditions to afford various N-acetyl enamides in good yields. okayama-u.ac.jp

For the synthesis of the target compound, a plausible precursor would be the ketoxime derived from 1,2-diphenylpropan-1-one. The iron-catalyzed reaction would then be adapted to introduce the N-propyl group instead of the N-acetyl group, potentially by using a different acylating agent or a modified procedure.

The general applicability of this iron-catalyzed method is demonstrated by its effectiveness across a range of ketoxime substrates, as detailed in the following table.

Table 1: Substrate Scope for Iron-Catalyzed Synthesis of N-Acetyl Enamides from Ketoximes okayama-u.ac.jp This table is interactive. Users can sort and filter the data.

| Entry | Ketoxime Precursor | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone Oxime | N-(1-phenylvinyl)acetamide | 91 |

| 2 | 4'-Methylacetophenone Oxime | N-(1-(p-tolyl)vinyl)acetamide | 88 |

| 3 | 4'-Methoxyacetophenone Oxime | N-(1-(4-methoxyphenyl)vinyl)acetamide | 85 |

| 4 | 4'-Chloroacetophenone Oxime | N-(1-(4-chlorophenyl)vinyl)acetamide | 93 |

| 5 | Propiophenone Oxime | (E)-N-(1-phenylprop-1-en-1-yl)acetamide | 84 |

The reaction is characterized by its operational simplicity and short reaction times, making it a practical option for enamide synthesis. okayama-u.ac.jp Other research has also highlighted iron's role in the synthesis of symmetrical pyridines via the cyclization of ketoxime acetates, further underscoring the utility of ketoximes as synthons in iron-catalyzed reactions. rsc.org

Stereoselective Catalysis for E-Configuration Control

Achieving the specific (E)-geometry of the double bond in a trisubstituted enamide like (2E)-2,3-diphenyl-N-propylprop-2-enamide is a critical aspect of its synthesis. While traditional methods for enamide synthesis often result in poor E/Z selectivity, several modern catalytic strategies have been developed to address this challenge. nih.gov

Palladium-catalyzed hydroamidation of alkynes is a prominent method for the stereoselective synthesis of enamides. The stereochemical outcome of this reaction is highly dependent on the nature of the amide. While primary amides typically yield Z-enamides due to stabilization through intramolecular hydrogen bonding in the vinyl-palladium intermediate, secondary amides selectively produce E-enamides. organic-chemistry.org This selectivity arises because the absence of an N-H proton in the intermediate formed from a secondary amide prevents the formation of the stabilizing hydrogen bond that locks the Z-geometry, leading to the thermodynamically more stable E-isomer. organic-chemistry.org This approach would involve the reaction of diphenylacetylene with N-propylamine, although this specific reaction is not detailed in the available literature.

Another strategy to obtain E-enamides exclusively involves the direct N-dehydrogenation of acyclic amides. A method employing lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O) has been shown to produce E-enamides from various acyclic amide precursors. acs.org

Radical-mediated reactions have also been employed for the geometrically selective synthesis of (E)-enamides. The reaction between α-(carbonylamino)allylic stannanes and alkyl halides, initiated by triethylborane (B153662) (Et₃B), selectively yields (E)-enamides, a stereochemical outcome that is unusual for reactions involving α-aminoallylic metals. nih.gov

The table below summarizes various catalytic systems and their effectiveness in controlling the E-configuration of enamides.

Table 2: Catalytic Methods for the Stereoselective Synthesis of E-Enamides This table is interactive. Users can sort and filter the data.

| Catalyst/Reagent System | Substrate 1 | Substrate 2 | Product Type | Selectivity | Ref. |

|---|---|---|---|---|---|

| Pd(OAc)₂ / TFA / NaOAc | Secondary Amide | Electron-Deficient Terminal Alkyne | (E)-Enamide | E-selective | organic-chemistry.org |

| LiHMDS / Tf₂O | Acyclic Amide | - | (E)-Enamide | Exclusive E | acs.org |

| Et₃B | α-(carbonylamino)allylic stannane | Alkyl Halide | (E)-Enamide | E-selective | nih.gov |

These methods highlight the diverse catalytic and stoichiometric approaches available to control the stereochemistry of the enamide double bond, providing pathways to selectively synthesize the desired (E)-isomer of complex molecules like 2,3-diphenyl-N-propylprop-2-enamide.

Reactivity and Transformations of 2e 2,3 Diphenyl N Propylprop 2 Enamide

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality in (2E)-2,3-diphenyl-N-propylprop-2-enamide is electron-deficient due to the electron-withdrawing effect of the adjacent amide group. This polarization makes the β-carbon susceptible to nucleophilic attack and also allows the double bond to participate in various pericyclic reactions.

The polarized nature of the α,β-unsaturated amide system in (2E)-2,3-diphenyl-N-propylprop-2-enamide makes it an excellent Michael acceptor. wikipedia.org In this type of reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond, a process also known as 1,4-conjugate addition. masterorganicchemistry.com A wide variety of nucleophiles, including carbanions (such as enolates), amines, thiols, and organometallic reagents, can be employed as Michael donors. masterorganicchemistry.com

The general mechanism for a Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is then protonated to yield the final product. nrochemistry.com The presence of two bulky phenyl groups at the α and β positions would be expected to exert significant steric hindrance, potentially influencing the rate and feasibility of the reaction with bulky nucleophiles.

Table 1: Potential Michael Addition Reactions of (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Michael Donor (Nucleophile) | Expected Product |

| Diethyl malonate | Diethyl 2-(1,2-diphenyl-3-(propylamino)-3-oxopropyl)malonate |

| Thiophenol | 3-(Phenylthio)-2,3-diphenyl-N-propylpropanamide |

| Propylamine (B44156) | 3-(Propylamino)-2,3-diphenyl-N-propylpropanamide |

Note: The products listed are hypothetical and based on the general reactivity of α,β-unsaturated amides.

The carbon-carbon double bond of (2E)-2,3-diphenyl-N-propylprop-2-enamide can be selectively reduced to the corresponding saturated amide, N-propyl-2,3-diphenylpropanamide. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this process include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is generally stereospecific, with hydrogen atoms adding to the same face of the double bond (syn-addition), leading to a specific stereoisomer depending on the substrate's geometry and the catalyst used. The choice of catalyst and reaction conditions (pressure, temperature, and solvent) can be optimized to achieve high yields and selectivity.

The electron-deficient double bond of (2E)-2,3-diphenyl-N-propylprop-2-enamide can act as a dienophile in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition involves the reaction with a conjugated diene to form a six-membered ring. masterorganicchemistry.com The rate and efficiency of the Diels-Alder reaction are enhanced by the electron-withdrawing nature of the amide group. The stereochemistry of the resulting cyclohexene (B86901) derivative is controlled by the concerted nature of the reaction.

Similarly, the double bond can participate in 1,3-dipolar cycloadditions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. wikipedia.orgchesci.com These reactions are a valuable method for the synthesis of five-membered heterocyclic rings. organic-chemistry.orgyoutube.commdpi.com For instance, reaction with an organic azide (B81097) would yield a triazoline ring, which could potentially rearrange to other stable heterocyclic systems.

Table 2: Potential Cycloaddition Reactions of (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Reactant | Reaction Type | Expected Product Class |

| Buta-1,3-diene | Diels-Alder | Substituted Cyclohexene |

| Benzyl (B1604629) azide | 1,3-Dipolar Cycloaddition | Triazoline |

| Benzonitrile oxide | 1,3-Dipolar Cycloaddition | Isoxazoline |

Note: The products listed are hypothetical and based on the general reactivity of α,β-unsaturated amides.

The carbon-carbon double bond can be oxidized to form an epoxide or a diol. Epoxidation can be carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide, (2,3-diphenyloxiran-2-yl)(propyl)methanone, is a versatile intermediate for further synthetic transformations.

Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This reaction typically proceeds via syn-addition, leading to the formation of a vicinal diol, 2,3-dihydroxy-2,3-diphenyl-N-propylpropanamide. The stereochemical outcome can often be controlled by the choice of reagents and reaction conditions.

Reactions Involving the Amide Functionality

The amide group in (2E)-2,3-diphenyl-N-propylprop-2-enamide is relatively stable but can undergo hydrolysis under forcing conditions.

Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. Under acidic conditions, the reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the carboxylic acid and the protonated amine.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion to give the carboxylic acid. The amide anion subsequently deprotonates the carboxylic acid to form a carboxylate salt and the amine. Due to the stability of the amide bond, these reactions often require elevated temperatures and prolonged reaction times.

Table 3: Hydrolysis Products of (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Condition | Products |

| Acidic (e.g., HCl, H₂O, heat) | (2E)-2,3-diphenylprop-2-enoic acid and Propan-1-aminium chloride |

| Basic (e.g., NaOH, H₂O, heat) | Sodium (2E)-2,3-diphenylprop-2-enoate and Propan-1-amine |

Derivatization and Further Functionalization of the Amide Nitrogen

The nitrogen atom of the amide group in (2E)-2,3-diphenyl-N-propylprop-2-enamide, while generally less reactive than an amine nitrogen due to resonance delocalization of its lone pair into the carbonyl group, can still undergo a range of functionalization reactions. These transformations are crucial for modifying the compound's properties and for synthesizing more complex molecular architectures.

One common strategy for derivatization involves N-alkylation or N-arylation. Although direct alkylation of the amide nitrogen can be challenging, it can be achieved under specific conditions, often requiring strong bases to deprotonate the amide followed by reaction with an alkylating agent.

Another avenue for functionalization is through reactions that involve the partial C-N double bond character. For instance, reactions with strong electrophiles can lead to the formation of N-acyliminium ions, which are versatile intermediates for further synthetic manipulations.

The amide nitrogen can also participate in directed metalation reactions. By using a suitable directing group, it is possible to selectively deprotonate a specific position on the molecule, allowing for the introduction of various substituents.

Furthermore, the amide group can be a precursor for the synthesis of other nitrogen-containing functional groups. For example, treatment with dehydrating agents can convert the amide into a nitrile, although this is more common for primary amides.

The following table summarizes potential derivatization reactions at the amide nitrogen:

| Reaction Type | Reagents | Potential Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-(2E)-2,3-diphenyl-N-propylprop-2-enamide |

| N-Acylation | 1. Strong Base 2. Acyl Halide (RCOCl) | N-Acyl-(2E)-2,3-diphenyl-N-propylprop-2-enamide |

| Hofmann Rearrangement | Br₂, NaOH | N-(1,2-diphenylethenyl)propylamine (after rearrangement and hydrolysis) |

Reduction of the Amide Group to Amines

The reduction of the amide functionality in (2E)-2,3-diphenyl-N-propylprop-2-enamide to an amine represents a significant chemical transformation, converting the planar, electron-poor amide into a basic, nucleophilic amine. This reaction typically requires powerful reducing agents due to the stability of the amide bond.

Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction proceeds via the formation of a metal-hydride complex with the carbonyl oxygen, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. Subsequent workup with water hydrolyzes the intermediate to yield the corresponding amine, (2E)-2,3-diphenyl-N-propylprop-2-en-1-amine.

Alternative reducing agents, such as borane (B79455) (BH₃) and its complexes (e.g., BH₃·THF), can also be employed. These reagents are often considered milder and can offer better selectivity in the presence of other reducible functional groups.

The choice of reducing agent and reaction conditions can be crucial to avoid unwanted side reactions, such as the reduction of the carbon-carbon double bond or the phenyl rings.

| Reducing Agent | Typical Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | (2E)-2,3-diphenyl-N-propylprop-2-en-1-amine |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | (2E)-2,3-diphenyl-N-propylprop-2-en-1-amine |

Transformations Involving the Phenyl Substituents

The two phenyl rings in (2E)-2,3-diphenyl-N-propylprop-2-enamide are susceptible to a variety of transformations, allowing for the introduction of new functional groups that can significantly alter the molecule's electronic and steric properties.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of (2E)-2,3-diphenyl-N-propylprop-2-enamide, the propenamide substituent acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the phenyl rings. However, the directing effect can be influenced by the specific reaction conditions and the nature of the electrophile. nih.gov

Common electrophilic aromatic substitution reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. uomustansiriyah.edu.iq

Halogenation: Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in the incorporation of a halogen atom.

Sulfonation: The use of fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H). uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid, allow for the introduction of alkyl or acyl groups, respectively. uomustansiriyah.edu.iq

The regioselectivity of these reactions can be complex due to the presence of two phenyl rings and the deactivating nature of the substituent. The precise outcome often depends on a careful optimization of reaction conditions. wikipedia.org

Metalation and Cross-Coupling Reactions on the Aryl Rings

Directed ortho metalation (DoM) provides a powerful strategy for the regioselective functionalization of aromatic rings. globethesis.com In this approach, a directing group on the molecule coordinates to a strong base (typically an organolithium reagent), facilitating deprotonation at the adjacent ortho position. The resulting aryllithium or other organometallic species can then be trapped with various electrophiles to introduce a wide range of substituents.

Once metalated, or if a halogenated derivative is prepared, the aryl rings can participate in transition-metal-catalyzed cross-coupling reactions. These reactions are among the most versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org Notable examples include:

Suzuki Coupling: Reaction of an aryl halide or triflate with an organoboron reagent in the presence of a palladium catalyst.

Heck Coupling: Palladium-catalyzed reaction of an aryl halide with an alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed coupling of an aryl halide with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.

These cross-coupling reactions offer a modular approach to synthesizing a diverse library of derivatives of (2E)-2,3-diphenyl-N-propylprop-2-enamide. nih.govnih.gov

Chemo- and Regioselectivity in Reactions of (2E)-2,3-diphenyl-N-propylprop-2-enamide

The presence of multiple reactive sites in (2E)-2,3-diphenyl-N-propylprop-2-enamide—the α,β-unsaturated system, the amide group, and the two phenyl rings—makes chemo- and regioselectivity key considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a mild reducing agent might selectively reduce the carbon-carbon double bond while leaving the more stable amide group intact. Conversely, a stronger reducing agent like LiAlH₄ would likely reduce the amide. The choice of reagents and reaction conditions is paramount in achieving the desired chemoselectivity.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In electrophilic aromatic substitution, the directing effect of the propenamide substituent will favor substitution at the meta positions of the phenyl rings. nih.gov In reactions involving the α,β-unsaturated system, nucleophilic attack can occur at either the β-carbon (1,4-conjugate addition or Michael addition) or the carbonyl carbon (1,2-addition), and the regiochemical outcome can be influenced by the nature of the nucleophile and the reaction conditions. rsc.orgresearchgate.net

For instance, soft nucleophiles (e.g., cuprates) typically favor 1,4-addition, while hard nucleophiles (e.g., organolithium reagents) tend to prefer 1,2-addition to the carbonyl group.

Multi-Component Reactions Incorporating (2E)-2,3-diphenyl-N-propylprop-2-enamide

Multi-component reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com These reactions are highly efficient and atom-economical.

(2E)-2,3-diphenyl-N-propylprop-2-enamide, with its multiple functional groups, can potentially serve as a versatile building block in various MCRs. The α,β-unsaturated amide moiety can act as a Michael acceptor, while the phenyl rings could be involved in reactions that form new rings.

For example, in a Diels-Alder type reaction, the electron-deficient double bond of the propenamide could react with a suitable diene. While not a traditional three-component reaction, this illustrates how the unsaturated system can participate in cycloadditions.

More complex MCRs could be designed where the amide nitrogen or the phenyl rings participate in the reaction cascade. For instance, an MCR could be initiated by a Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization involving one of the phenyl rings or the amide nitrogen.

Some well-known MCRs where a similar α,β-unsaturated amide could potentially be a component include:

Ugi Reaction: A four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid. nih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, an isocyanide, and a carbonyl compound.

Hantzsch Dihydropyridine Synthesis: A three-component reaction of an aldehyde, a β-ketoester, and ammonia (B1221849) or an amine. nih.gov

The specific incorporation of (2E)-2,3-diphenyl-N-propylprop-2-enamide into these named MCRs would require careful design and experimental validation. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques in the Study of 2e 2,3 Diphenyl N Propylprop 2 Enamide

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Fragmentation Pattern Analysis

Without primary or referenced data, any attempt to create the requested scientific article would be speculative and would not meet the required standards of accuracy and factual reporting. Further research or synthesis and subsequent analysis of "(2E)-2,3-diphenyl-N-propylprop-2-enamide" would be necessary to generate the data required for the requested article.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For (2E)-2,3-diphenyl-N-propylprop-2-enamide, the IR spectrum is expected to show a series of characteristic absorption bands corresponding to its secondary amide, aromatic, and alkene moieties.

The secondary amide group gives rise to some of the most distinct peaks in the spectrum. A single, sharp absorption band is anticipated in the region of 3370-3170 cm⁻¹ due to the N-H stretching vibration. spectroscopyonline.com The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be very strong and appear in the 1680-1630 cm⁻¹ range. spectroscopyonline.comblogspot.com The presence of conjugation with the diphenylalkene system may shift this absorption to a slightly lower wavenumber. Another characteristic peak for secondary amides is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching vibrations. This band is typically found between 1570 and 1515 cm⁻¹. spectroscopyonline.com

The diphenylalkene portion of the molecule also produces several key signals. The C=C stretching vibration of the alkene is expected to appear in the 1650-1600 cm⁻¹ region. The aromatic rings will exhibit C-H stretching vibrations just above 3000 cm⁻¹ and a series of sharp C=C stretching absorptions in the 1600-1450 cm⁻¹ range. Furthermore, characteristic out-of-plane C-H bending vibrations for the phenyl groups would be observed in the fingerprint region, below 900 cm⁻¹. The aliphatic N-propyl group would contribute C-H stretching vibrations in the 2975-2850 cm⁻¹ range.

Table 1: Expected Infrared Absorption Bands for (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3370 - 3170 | Medium |

| Aromatic/Alkene | C-H Stretch | > 3000 | Medium |

| Alkyl (Propyl) | C-H Stretch | 2975 - 2850 | Medium-Strong |

| Secondary Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Alkene | C=C Stretch | 1650 - 1600 | Medium |

| Secondary Amide | N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Conjugated System

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The (2E)-2,3-diphenyl-N-propylprop-2-enamide molecule possesses an extensive conjugated system, which includes the two phenyl rings, the alkene double bond, and the carbonyl group of the amide. This extended π-system is expected to give rise to strong absorptions in the UV region.

The primary electronic transitions anticipated are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the extended conjugation, these transitions are expected to occur at longer wavelengths (lower energy) compared to non-conjugated systems. For comparison, trans-cinnamic acid, a related structure, shows a maximum absorbance (λmax) around 270 nm. researchgate.net The presence of an additional phenyl group and the amide functionality in the target molecule would likely result in a bathochromic (red) shift, moving the λmax to a longer wavelength, potentially in the 280-320 nm range.

A weaker absorption, corresponding to the n → π* transition of the carbonyl group, may also be observed. This transition involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. In simple amides, this transition is often observed around 215 nm. However, in a highly conjugated system like (2E)-2,3-diphenyl-N-propylprop-2-enamide, this transition might be obscured by the much stronger π → π* absorptions.

Table 2: Expected Electronic Transitions for (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Conjugated Diphenylpropenamide System | 280 - 320 | High |

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique would provide a wealth of information about (2E)-2,3-diphenyl-N-propylprop-2-enamide, assuming a suitable single crystal can be obtained.

The primary output of an X-ray diffraction experiment is an electron density map, from which the exact positions of all non-hydrogen atoms can be determined. nih.gov This allows for the unambiguous confirmation of the molecule's constitution and, crucially, its stereochemistry. The (E)-configuration of the alkene double bond, as indicated in the name, could be definitively verified by measuring the torsional angles around the C=C bond.

Furthermore, X-ray crystallography would reveal the molecule's conformation in the solid state. This includes the rotational arrangement of the two phenyl rings relative to the propenamide plane and the conformation of the N-propyl group. Detailed geometric parameters, such as bond lengths, bond angles, and torsion angles, would be obtained with high precision.

The crystal packing, which describes how individual molecules are arranged in the crystal lattice, would also be elucidated. This would provide insights into the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, and potential π-π stacking interactions between the phenyl rings. Studies on similar cinnamide derivatives have shown that amide-amide hydrogen bonds are a common and critical feature in their crystal structures, often leading to the formation of dimers or chains. acs.org

Table 3: Potential Information Obtainable from X-ray Crystallography of (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Structural Information | Description |

|---|---|

| Molecular Connectivity | Confirmation of the atomic connections. |

| Stereochemistry | Unambiguous confirmation of the (E)-isomer. |

| Molecular Conformation | Torsional angles of phenyl rings and propyl chain. |

| Bond Lengths and Angles | Precise geometric parameters for the entire molecule. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

Computational and Theoretical Investigations of 2e 2,3 Diphenyl N Propylprop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools in computational chemistry, providing a detailed description of the electronic structure of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique perspective on the molecular properties of (2E)-2,3-diphenyl-N-propylprop-2-enamide.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. These studies provide valuable information about the geometry, molecular orbitals, and reactivity of (2E)-2,3-diphenyl-N-propylprop-2-enamide.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (2E)-2,3-diphenyl-N-propylprop-2-enamide, this involves finding the bond lengths, bond angles, and dihedral angles that result in the minimum energy state. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of the molecule (conformers) and their relative energies. Due to the presence of rotatable bonds, such as those in the N-propyl group and around the phenyl rings, (2E)-2,3-diphenyl-N-propylprop-2-enamide can exist in various conformations. DFT calculations can identify the most stable conformer and the energy barriers between different conformations, which is crucial for understanding its dynamic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For (2E)-2,3-diphenyl-N-propylprop-2-enamide, the HOMO is expected to be localized primarily on the electron-rich phenyl groups and the double bond of the acrylamide (B121943) core, which are regions of high electron density. The LUMO is anticipated to be distributed over the conjugated system, including the carbonyl group, which can accept electron density.

While specific data for (2E)-2,3-diphenyl-N-propylprop-2-enamide is not available in the literature, a computational study on the related compound (E)-3-(2,6-dichlorophenyl)-acrylamide provides insight into the typical HOMO-LUMO energy gaps for such molecules. nih.gov

| System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| (E)-3-(2,6-dichlorophenyl)-acrylamide (Monomer) | - | - | 4.17 |

| (E)-3-(2,6-dichlorophenyl)-acrylamide (Dimer) | - | - | 4.39 |

This data is for the analogous compound (E)-3-(2,6-dichlorophenyl)-acrylamide and is intended to be representative. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's surface, with different colors representing different values of the electrostatic potential. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions correspond to areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

For (2E)-2,3-diphenyl-N-propylprop-2-enamide, the MEP map is expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the N-H group would likely exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The phenyl rings would show a mixed potential, with the pi-electron clouds being regions of negative potential.

Ionization potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while electron affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. These properties are directly related to the energies of the HOMO and LUMO, respectively. According to Koopmans' theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO).

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset Perturbation Theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are generally more computationally demanding than DFT.

Hartree-Fock (HF): This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not account for electron correlation, which can be important for accurately describing molecular properties.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation by adding a perturbation correction to the HF energy. It often provides improved accuracy over HF for properties such as bond energies and reaction barriers.

Coupled Cluster (CC): Coupled Cluster methods are among the most accurate and reliable ab initio methods. They provide a highly accurate treatment of electron correlation and are often considered the "gold standard" in computational chemistry for small to medium-sized molecules.

While no specific ab initio studies on (2E)-2,3-diphenyl-N-propylprop-2-enamide have been reported, these methods have been applied to simpler acrylamide systems. nih.gov Such studies are crucial for benchmarking the results from less computationally expensive methods like DFT and for providing a deeper understanding of the electronic structure where high accuracy is required. For a molecule like (2E)-2,3-diphenyl-N-propylprop-2-enamide, these methods could be used to obtain very precise calculations of its geometry, electronic energies, and other properties, which would be invaluable for understanding its fundamental chemical nature.

Semi-Empirical Methods

Semi-empirical methods, which incorporate parameters derived from experimental data to simplify quantum mechanical calculations, would offer a computationally efficient means to perform an initial exploration of (2E)-2,3-diphenyl-N-propylprop-2-enamide. Methods such as AM1, PM3, or the more recent PM7 could be employed to rapidly determine the molecule's optimized geometry, heat of formation, and dipole moment. These calculations would provide a foundational understanding of the molecule's electronic structure and energetics, guiding more resource-intensive investigations.

Force Field and Molecular Mechanics Approaches for Conformational Space Exploration

To understand the flexibility and preferred three-dimensional arrangements of (2E)-2,3-diphenyl-N-propylprop-2-enamide, molecular mechanics approaches would be indispensable. Employing force fields like MMFF94 or AMBER, a systematic conformational search could be conducted. This would involve rotating the single bonds, particularly around the N-propyl group and the phenyl rings, to identify low-energy conformers. The resulting potential energy surface would highlight the most stable conformations and the energy barriers between them, which are crucial for understanding the molecule's behavior in different environments.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations would provide insights into the time-dependent behavior of (2E)-2,3-diphenyl-N-propylprop-2-enamide. By simulating the motion of the molecule over time, MD can reveal how it interacts with solvent molecules and how its conformation fluctuates under various conditions. These simulations are particularly valuable for understanding how the solvent might influence the conformational equilibrium and the accessibility of different reactive sites on the molecule.

Reaction Mechanism Studies through Computational Approaches

Should (2E)-2,3-diphenyl-N-propylprop-2-enamide be involved in a chemical reaction, computational methods would be key to elucidating the underlying mechanism.

Using quantum mechanical methods, such as Density Functional Theory (DFT), the transition state structures for a proposed reaction could be located and characterized. Frequency calculations would confirm these structures as true transition states (having one imaginary frequency). The energy difference between the reactants and the transition state would yield the activation energy barrier, a critical parameter for predicting reaction rates.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species. This provides a detailed picture of the geometric changes that occur throughout the reaction.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

For (2E)-2,3-diphenyl-N-propylprop-2-enamide, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These theoretical values, when compared with experimental data, can help confirm the molecule's structure. Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the molecule's Ultraviolet-Visible (UV-Vis) absorption spectrum, providing the theoretical absorption maxima (λmax).

Data Tables

As there is no specific published data for (2E)-2,3-diphenyl-N-propylprop-2-enamide, the following tables are illustrative of the types of data that would be generated from the computational studies described above.

Table 1: Hypothetical Calculated Properties of (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Property | Predicted Value | Computational Method |

| Heat of Formation | Value | PM7 |

| Dipole Moment | Value | B3LYP/6-31G(d) |

| HOMO Energy | Value | B3LYP/6-31G(d) |

| LUMO Energy | Value | B3LYP/6-31G(d) |

Table 2: Hypothetical Predicted Spectroscopic Data for (2E)-2,3-diphenyl-N-propylprop-2-enamide

| Spectroscopic Parameter | Predicted Value | Method |

| 1H NMR Chemical Shift (specific proton) | Value (ppm) | GIAO-DFT |

| 13C NMR Chemical Shift (specific carbon) | Value (ppm) | GIAO-DFT |

| UV-Vis λmax | Value (nm) | TD-DFT |

Emerging Research Directions and Future Outlook in α,β Unsaturated Amide Chemistry

Development of Novel and Sustainable Synthetic Routes to Complex α,β-Unsaturated Amide Architectures

The synthesis of α,β-unsaturated amides, including complex architectures like diphenylpropenamides, is moving beyond traditional methods that often rely on stoichiometric and hazardous reagents. ucl.ac.uk A significant push towards sustainability has spurred the development of novel synthetic routes that are more atom-economical and environmentally benign.

One promising area is the use of electrochemical methods . rsc.orgchinesechemsoc.orgbohrium.comrsc.org Electrosynthesis offers a green alternative for amide bond formation by avoiding the need for external oxidants and transition metals. bohrium.com For instance, an "anion pool" method can be employed where amines are electrochemically activated to form strong nucleophiles that then react with acid anhydrides to generate amides. rsc.orgrsc.org This approach is not only operationally simple and can be performed at room temperature but also demonstrates high atom economy. rsc.org

Biocatalysis is another burgeoning field in sustainable amide synthesis. rsc.orgresearchgate.net Enzymes, such as those used in chemoenzymatic peptide and amide bond formation, can operate under mild conditions and exhibit high selectivity, reducing the formation of byproducts. researchgate.netrsc.org The use of ATP-dependent enzymes, coupled with ATP recycling systems, is a particularly promising strategy for driving these reactions in aqueous media. rsc.org

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, is also gaining traction as a solvent-free or solvent-minimal approach to amide synthesis. nih.govpeptide-process-development.comacs.org Ball milling, for example, has been successfully applied to the synthesis of primary amides from esters and even for the chemoenzymatic formation of peptide bonds. researchgate.netrsc.orgnih.gov These solvent-free methods significantly reduce waste and can lead to higher reaction rates. researchgate.net

Exploration of Advanced Catalytic Systems for Enhanced Stereoselectivity and Efficiency

Achieving high stereoselectivity in the synthesis of α,β-unsaturated amides is crucial, particularly for applications in pharmaceuticals and materials science. Research is increasingly focused on the development of advanced catalytic systems that can control the geometry of the double bond and the chirality of the molecule.

Stereoselective elimination reactions of N-acyl-oxazolidin-2-one-syn-aldols, for instance, can produce (E)-trisubstituted α,β-unsaturated amides with high diastereoselectivity. rsc.orgnih.govresearchgate.net These methods provide a reliable route to geometrically pure isomers. Furthermore, the development of chiral ligands for asymmetric conjugate addition reactions to α,β-unsaturated amides allows for the introduction of new stereocenters with high enantioselectivity. beilstein-journals.org While α,β-unsaturated amides are generally less reactive than their ester or ketone counterparts, the use of chiral auxiliaries or Lewis acid activation can enhance their reactivity and control the stereochemical outcome. beilstein-journals.orgchemrxiv.org

Visible-light photoredox catalysis has emerged as a powerful tool for amide synthesis, offering mild reaction conditions and unique reactivity patterns. nih.govresearchgate.netacs.org This approach can be used for the oxidative amidation of aldehydes and alcohols, and even for the direct coupling of methyl arenes and nitroarenes to form diaryl amides. nih.govacs.orgdlut.edu.cn These photocatalytic systems can enable the formation of amides that are difficult to access through traditional thermal methods. nih.gov

Integration of (2E)-2,3-diphenyl-N-propylprop-2-enamide into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from the laboratory bench to industrial-scale production is a critical challenge. Flow chemistry and automated synthesis platforms offer significant advantages in terms of scalability, safety, and efficiency for the synthesis of α,β-unsaturated amides like (2E)-2,3-diphenyl-N-propylprop-2-enamide.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.govnih.govrsc.org Flow systems are particularly well-suited for handling hazardous reagents and for reactions that require rapid heating or cooling. nih.gov For amide synthesis, flow chemistry has been successfully employed for direct amidation reactions, offering a robust and scalable alternative to batch processes. nih.govrsc.org

Automated synthesis platforms , often coupled with high-throughput screening, are accelerating the discovery and optimization of new reactions and molecules. researchgate.netethz.chacs.org These systems can rapidly synthesize libraries of amide-containing compounds, which is invaluable for medicinal chemistry and materials science research. researchgate.netethz.ch The use of pre-packed capsules containing all necessary reagents and work-up materials simplifies the synthetic process and enhances reproducibility. researchgate.net

Application of Advanced Computational Modeling for Predictive Chemical Design and Reaction Optimization

Computational chemistry is playing an increasingly important role in understanding and predicting the behavior of chemical systems. For α,β-unsaturated amides, advanced computational modeling is being used to design new molecules with desired properties and to optimize reaction conditions.

Density Functional Theory (DFT) calculations , for example, can be used to rationalize the selectivity of reactions, such as the 1,2- versus 1,4-addition of amines to α,β-unsaturated aldehydes and ketones. acs.org By understanding the underlying electronic and steric factors that control reactivity, chemists can make more informed decisions in designing synthetic routes. Computational models can also predict the stereochemical outcome of catalytic reactions, aiding in the design of more effective catalysts. chemrxiv.org

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies

Understanding the relationship between the structure of a molecule and its reactivity is fundamental to chemical science. For α,β-unsaturated amides, the synthesis of a diverse range of derivatives allows for systematic studies of how changes in substitution patterns affect their chemical and physical properties.